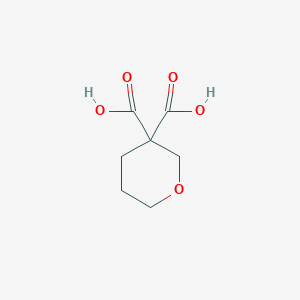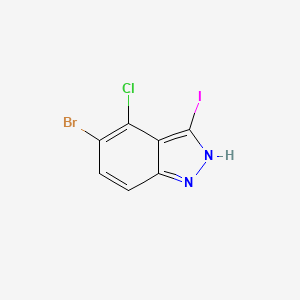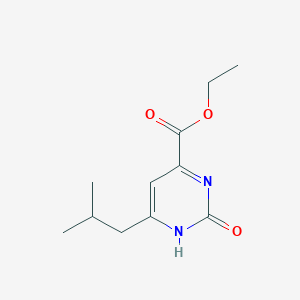![molecular formula C19H22N6O4 B12099140 2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)
2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine typically involves the modification of nucleosides. The pyrrolidine ring is introduced through a series of chemical reactions, including nucleophilic substitution and cyclization . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.
Industrial Production Methods
the principles of nucleoside modification and pyrrolidine ring synthesis can be applied in an industrial setting with appropriate scaling of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pyrrolidine ring or the nucleoside moiety.
Reduction: This reaction can modify the functional groups attached to the pyrrolidine ring.
Substitution: This reaction can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides .
科学的研究の応用
2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine has several scientific research applications:
Chemistry: Used in the study of nucleoside chemistry and the development of synthetic methodologies.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to form DNA adducts.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA damage.
作用機序
The mechanism of action of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine involves its incorporation into DNA, where it forms adducts with the DNA strands. These adducts can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adducts .
類似化合物との比較
Similar Compounds
- 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyadenosine
- 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyguanosine
- 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxycytidine
Uniqueness
2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine is unique due to its specific structure, which allows it to form stable DNA adducts. This stability makes it particularly useful in studying long-term DNA damage and repair processes. Compared to similar compounds, it may exhibit different reactivity and biological effects due to variations in the nucleoside base .
特性
分子式 |
C19H22N6O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one |
InChI |
InChI=1S/C19H22N6O4/c26-9-14-13(27)7-15(29-14)25-10-21-16-17(25)22-19(23-18(16)28)24-6-2-4-12(24)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-27H,2,4,6-7,9H2,(H,22,23,28)/t12?,13-,14+,15+/m0/s1 |
InChIキー |
QROKHOUXOSSGOR-FGDMXMHKSA-N |
異性体SMILES |
C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O)C5=CN=CC=C5 |
正規SMILES |
C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)




![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)



![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)
